molecular formula C18H13BrN4O5S B3578073 4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide

4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide

Cat. No.: B3578073
M. Wt: 477.3 g/mol
InChI Key: KLNUJVPYURFPON-UHFFFAOYSA-N
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Description

4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, a pyridinylsulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Sulfamoylation: Attachment of the pyridinylsulfamoyl group.

    Amidation: Formation of the benzamide core.

Each step would require specific reagents and conditions, such as concentrated acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for sulfamoylation and amidation.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The presence of functional groups like nitro, bromine, and sulfamoyl can significantly affect its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-nitrophenyl)benzamide
  • 3-(pyridin-2-ylsulfamoyl)benzamide
  • N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide

Uniqueness

The unique combination of functional groups in 4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide can result in distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.

Properties

IUPAC Name

4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O5S/c19-15-8-7-12(18(24)21-13-4-3-5-14(11-13)23(25)26)10-16(15)29(27,28)22-17-6-1-2-9-20-17/h1-11H,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUJVPYURFPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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